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molecular formula C8H10BrClN2O B1449163 5-Bromo-2-chloro-4-isobutoxypyrimidine CAS No. 1289022-88-3

5-Bromo-2-chloro-4-isobutoxypyrimidine

Cat. No. B1449163
M. Wt: 265.53 g/mol
InChI Key: WWOLGOVTRIFEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181186B2

Procedure details

Under a nitrogen atmosphere, to a solution of 5-bromo-2,4-dichloropyrimidine (2.56 mL) and 2-methyl-1-propanol (1.85 mL) in THF (80 mL) was added 60% sodium hydride (960 mg) at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added water at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give a crude product of the title compound (4.15 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][CH:11]([CH3:14])[CH2:12][OH:13].[H-].[Na+].O>C1COCC1>[Br:1][C:2]1[C:3]([O:13][CH2:12][CH:11]([CH3:14])[CH3:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
1.85 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
960 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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